molecular formula C11H10ClF3N4 B11839712 4-Chloro-1-cyclopentyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine

4-Chloro-1-cyclopentyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11839712
M. Wt: 290.67 g/mol
InChI Key: VAADCOLQFFSZQN-UHFFFAOYSA-N
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Description

4-Chloro-1-cyclopentyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-cyclopentyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-cyclopentyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrazolo[3,4-d]pyrimidines, oxides, reduced derivatives, and biaryl compounds .

Mechanism of Action

The mechanism of action of 4-Chloro-1-cyclopentyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as kinases and receptors. The trifluoromethyl group enhances its binding affinity to these targets, leading to inhibition of their activity. This inhibition can result in the disruption of cellular signaling pathways, ultimately inducing apoptosis in cancer cells .

Properties

Molecular Formula

C11H10ClF3N4

Molecular Weight

290.67 g/mol

IUPAC Name

4-chloro-1-cyclopentyl-6-(trifluoromethyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C11H10ClF3N4/c12-8-7-5-16-19(6-3-1-2-4-6)9(7)18-10(17-8)11(13,14)15/h5-6H,1-4H2

InChI Key

VAADCOLQFFSZQN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C3=C(C=N2)C(=NC(=N3)C(F)(F)F)Cl

Origin of Product

United States

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